molecular formula C10H14FN3O2S B568083 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine CAS No. 1306432-47-2

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine

Cat. No.: B568083
CAS No.: 1306432-47-2
M. Wt: 259.299
InChI Key: SHFRLSTUZRBWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine is a chemical compound with the molecular formula C10H14FN3O2S and a molecular weight of 259.3 g/mol . This compound features a piperidine ring substituted with a fluoropyridinylsulfonyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine involves its interaction with specific molecular targets. The fluoropyridinylsulfonyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The piperidine ring enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-2-amine can be compared with other piperidine derivatives, such as:

    1-(4-Chloropyridin-3-ylsulfonyl)piperidin-2-amine: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.

    1-(3-Bromopyridin-4-ylsulfonyl)piperidin-2-amine: Bromine substitution alters the compound’s electronic properties and reactivity.

    1-(2-Methylpyridin-3-ylsulfonyl)piperidin-2-amine: Methyl substitution impacts the steric and electronic environment of the molecule.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)sulfonylpiperidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2S/c11-8-5-9(7-13-6-8)17(15,16)14-4-2-1-3-10(14)12/h5-7,10H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFRLSTUZRBWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)N)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.